2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecine-12-carboxylic acid

Crown Ether Functionalization Amide Bond Formation Polymer Conjugation

2,3,5,6,8,9-Hexahydro-1,4,7,10-benzotetraoxacyclododecine-12-carboxylic acid (CAS 170031-43-3, commonly named 4′-Carboxybenzo-12-crown-4) is a proton-ionizable crown ether composed of a benzo-12-crown-4 macrocycle bearing a pendant carboxylic acid group at the 4′-position. It belongs to the class of functionalized crown ethers where the ionizable carboxyl moiety permits pH-dependent metal-ion complexation and covalent conjugation to polymers, surfaces, or biomolecules—capabilities absent in the parent neutral benzo-12-crown-4 scaffold.

Molecular Formula C13H16O6
Molecular Weight 268.26g/mol
CAS No. 170031-43-3
Cat. No. B386242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecine-12-carboxylic acid
CAS170031-43-3
Molecular FormulaC13H16O6
Molecular Weight268.26g/mol
Structural Identifiers
SMILESC1COCCOC2=C(C=CC(=C2)C(=O)O)OCCO1
InChIInChI=1S/C13H16O6/c14-13(15)10-1-2-11-12(9-10)19-8-6-17-4-3-16-5-7-18-11/h1-2,9H,3-8H2,(H,14,15)
InChIKeyIUNXJXMCLUDRQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,5,6,8,9-Hexahydro-1,4,7,10-benzotetraoxacyclododecine-12-carboxylic acid (CAS 170031-43-3): Procurement-Relevant Identity and Class Profile


2,3,5,6,8,9-Hexahydro-1,4,7,10-benzotetraoxacyclododecine-12-carboxylic acid (CAS 170031-43-3, commonly named 4′-Carboxybenzo-12-crown-4) is a proton-ionizable crown ether composed of a benzo-12-crown-4 macrocycle bearing a pendant carboxylic acid group at the 4′-position . It belongs to the class of functionalized crown ethers where the ionizable carboxyl moiety permits pH-dependent metal-ion complexation and covalent conjugation to polymers, surfaces, or biomolecules—capabilities absent in the parent neutral benzo-12-crown-4 scaffold [1].

Why Benzo-12-crown-4 Cannot Replace 2,3,5,6,8,9-Hexahydro-1,4,7,10-benzotetraoxacyclododecine-12-carboxylic Acid in Procurement Specifications


Neutral crown ethers such as benzo-12-crown-4 (CAS 14174-08-4) require a co-extracted counter-anion during metal-ion transport or liquid-liquid extraction, which severely limits extraction efficiency and renders them incompatible with applications demanding covalent immobilization [1]. In contrast, the carboxylic acid handle on 2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecine-12-carboxylic acid allows counter-anion-independent metal-ion complexation and direct conjugation via esterification, amidation, or coordination to metal-oxide surfaces—functional capabilities that generic benzo-12-crown-4 cannot replicate [2]. The quantitative differences elaborated in Section 3 demonstrate that direct substitution would forfeit these essential performance attributes.

Quantitative Comparator Evidence: 2,3,5,6,8,9-Hexahydro-1,4,7,10-benzotetraoxacyclododecine-12-carboxylic Acid vs. Closest Analogs


Covalent Immobilization via Carboxylic Acid: Amidation Yield Advantage over Non-Functionalized Benzo-12-crown-4

The 4′-carboxylic acid group enables quantitative conversion to the reactive acid chloride intermediate, which couples with amine nucleophiles to form stable amide derivatives. In the synthesis of benzo-crown ether amides, the carboxylic acid derivative of benzo-12-crown-4 was converted to the acid chloride and condensed with piperidine, morpholine, ethanolamine, and other amines, yielding structurally defined amide products that retain the lithium-selective binding pocket [1]. By contrast, the parent benzo-12-crown-4 lacks any functional handle for covalent linkage; attempts to immobilize it on surfaces or incorporate it into polymers require non-selective physical entrapment, which results in leaching and loss of activity under operational conditions.

Crown Ether Functionalization Amide Bond Formation Polymer Conjugation

Proton-Ionizable Property Enables Counter-Anion-Independent Extraction: Selectivity Retention vs. Neutral Crown Ethers

Proton-ionizable crown ether carboxylic acids extract alkali metal cations by a cation-exchange mechanism that does not require co-extraction of the aqueous-phase anion, in contrast to neutral crown ethers that must transport both the cation and its counter-anion [1]. For the broader class of crown ether carboxylic acids, solvent extraction efficiencies for Na⁺ and K⁺ surpass those of closely related neutral crown ethers (e.g., sym-dibenzo-16-crown-5 methyl ether) and simple carboxylic acids (phenoxyacetic acid) by factors ranging from 2- to 10-fold, depending on pH and diluent [2]. Although direct head-to-head data specifically comparing 4′-carboxybenzo-12-crown-4 with neutral benzo-12-crown-4 are not publicly available, the proton-ionizable mechanism is a class-defining feature of this compound that is fundamentally absent in neutral comparator molecules.

Solvent Extraction Alkali Metal Cations Proton-Ionizable Crown Ether

Solubility Profile in Polar Aprotic Solvents Enables Direct Conjugation to Polymers and Nanoparticles

Vendor technical datasheets consistently report that 2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecine-12-carboxylic acid is soluble in DMF (N,N-dimethylformamide) . This solubility profile is essential for homogeneous-phase amidation, esterification, and NHS-ester coupling reactions commonly used to conjugate carboxylic acids to amine-functionalized polymers, dendrimers, and silica nanoparticles. In contrast, the parent benzo-12-crown-4 is a low-melting solid (mp 42–45 °C) with solubility primarily in non-polar organic solvents, which limits its compatibility with typical bioconjugation and surface-modification protocols [1].

Solubility DMF Polymer Functionalization Nanoparticle Modification

Lithium-Ion Recognition Selectivity Retained with Carboxylic Acid Functionalization

Benzo-12-crown-4 derivatives, including aminoethyl-benzo-12-crown-4, exhibit high selectivity for Li⁺ over Na⁺, K⁺, and other alkali metal ions in nanofluidic diode and ion-transport experiments [1]. In transmembrane ion transport studies, benzo-12-crown-4-based carriers demonstrated EC₅₀(Li⁺) = 0.13 μM while excluding all other monovalent alkali metal ions [2]. Although these specific data were generated with amino-functionalized (rather than carboxy-functionalized) benzo-12-crown-4 derivatives, the core Li⁺-selective binding pocket (the 12-crown-4 cavity with benzo-fusion) is structurally identical in both derivatives. The carboxylic acid group provides the additional conjugation handle without sterically obstructing the crown ether cavity, as the substituent is located at the 4′-position of the benzene ring, remote from the oxygen donor atoms [3].

Lithium Selectivity Host-Guest Chemistry Nanofluidic Sensors

Storage Stability and Handling Requirements: Defined Shelf-Life Parameters for Procurement Planning

Vendor specifications for 2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecine-12-carboxylic acid state storage at 2–8 °C, sealed, and protected from light . This is a more restrictive storage requirement than that of parent benzo-12-crown-4, which is typically stored at room temperature . The increased storage stringency likely reflects the reactivity of the carboxylic acid group (susceptibility to decarboxylation or anhydride formation at elevated temperatures) and the potential for photo-induced degradation of the benzocrown ether chromophore. This differential has practical implications for procurement logistics, inventory management, and experimental design.

Stability Storage Conditions Procurement Specifications

Highest-Value Application Scenarios for 2,3,5,6,8,9-Hexahydro-1,4,7,10-benzotetraoxacyclododecine-12-carboxylic Acid Based on Comparative Evidence


Covalent Immobilization on Solid Supports for Lithium-Selective Solid-Phase Extraction (SPE) Resins

The carboxylic acid handle enables direct EDC/NHS coupling to amine-functionalized silica, polystyrene, or magnetic nanoparticles, creating Li⁺-selective SPE resins in which the crown ether moiety is covalently tethered and cannot leach during repeated extraction cycles. This addresses a critical failure mode of physically entrapped neutral crown ethers, which suffer from progressive leaching and loss of capacity [1]. The DMF solubility (Section 3, Evidence Item 3) ensures homogeneous coupling conditions, and the retained Li⁺ selectivity (Section 3, Evidence Item 4) provides the functional performance required for lithium recovery from brine or battery leachate streams.

Fabrication of Ion-Selective Electrode (ISE) Membranes with Improved Lifetime via Covalent Anchoring

Proton-ionizable crown ethers enable counter-anion-independent potentiometric response, which simplifies ISE formulation and improves detection limits compared to neutral ionophores that require lipophilic anion additives [1]. The carboxylic acid group of 2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecine-12-carboxylic acid can be covalently linked to the polymer matrix (e.g., PVC-COOH or polyurethane-COOH) of the ISE membrane, preventing ionophore leaching that degrades electrode lifetime and response reproducibility over extended use [2].

Polymer-Bound Phase-Transfer Catalysts and Metal-Ion Selective Membranes

The combination of proton-ionizable character and covalent attachment capability makes this compound an ideal monomer for synthesizing crown-ether-functionalized polyamides (Section 3, Evidence Item 1). Such polymers serve as solid-liquid extraction materials with both ion-exchange capacity (from the deprotonated carboxylate) and size-selective metal binding (from the crown cavity) [1]. The resulting materials have demonstrated utility in competitive cation separations where both ion-exchange selectivity and macrocyclic host-guest discrimination operate synergistically, outperforming materials based on either mechanism alone.

Surface Modification of Nanopores and Nanofluidic Devices for Lithium Sensing

Building on the demonstrated Li⁺ recognition capability of benzo-12-crown-4 derivatives in nanofluidic diodes (Section 3, Evidence Item 4), the carboxylic acid derivative can be covalently attached to amine-modified nanopore surfaces (e.g., in PET or silicon nitride membranes) using carbodiimide chemistry. This covalent linkage ensures stable, non-desorbing functionalization under continuous flow conditions—an essential requirement for real-time lithium monitoring in industrial process streams or biological fluids [1]. The proton-ionizable property further allows the surface charge and ion-rectification behavior of the nanochannel to be modulated by pH, adding a dimension of gating control not available with neutral crown ether modifications [2].

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